molecular formula C5H8BrN3 B2577474 5-Bromo-1-isopropyl-1H-1,2,4-triazole CAS No. 111340-37-5

5-Bromo-1-isopropyl-1H-1,2,4-triazole

Cat. No.: B2577474
CAS No.: 111340-37-5
M. Wt: 190.044
InChI Key: HEYZCRUOGYRTFE-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C5H8BrN3 and a molecular weight of 190.04 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and an isopropyl group in its structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-isopropyl-1H-1,2,4-triazole typically involves the bromination of 1-isopropyl-1H-1,2,4-triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-1-isopropyl-1H-1,2,4-triazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity makes it a versatile intermediate for creating complex molecules .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for developing new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and materials with specific properties. Its role as an intermediate in chemical manufacturing processes is crucial for producing high-value products .

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring can form hydrogen bonds and other interactions with biological macromolecules, affecting their function and activity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • 5-Bromo-1-propyl-1H-1,2,4-triazole
  • 5-Bromo-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole
  • 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-3-chloro-1H-1,2,4-triazole

Uniqueness: The uniqueness of 5-Bromo-1-isopropyl-1H-1,2,4-triazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

5-bromo-1-propan-2-yl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYZCRUOGYRTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111340-37-5
Record name 5-bromo-1-(propan-2-yl)-1H-1,2,4-triazole
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